

# Lingdolinurad's Mechanism of Action on URAT1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Lingdolinurad (ABP-671) is a novel, orally administered, selective URAT1 (Urate Transporter 1) inhibitor in late-stage clinical development for the treatment of hyperuricemia in patients with gout. Developed by Atom Therapeutics, lingdolinurad has demonstrated significant efficacy in lowering serum uric acid (sUA) levels by potently inhibiting the URAT1 transporter located in the proximal tubules of the kidneys. This inhibition leads to increased urinary excretion of uric acid, thereby addressing the root cause of hyperuricemia in the majority of gout patients. Preclinical and clinical studies have highlighted its potent inhibitory activity, favorable safety profile, and promising clinical outcomes, positioning it as a potential best-in-class therapeutic option. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical performance of lingdolinurad.

### Introduction to URAT1 and its Role in Gout

Gout is a metabolic disorder characterized by hyperuricemia, the accumulation of uric acid in the blood, which can lead to the deposition of monosodium urate crystals in joints and soft tissues, causing painful inflammatory arthritis.[1] The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules.[2][3] URAT1, encoded by the SLC22A12 gene, is a key transporter protein situated on the apical membrane of renal proximal tubular cells responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][4] In many individuals with gout, an



underexcretion of uric acid due to the overactivity of transporters like URAT1 is the primary cause of hyperuricemia. Therefore, inhibiting URAT1 is a primary therapeutic strategy for increasing uricosuria and lowering sUA levels.

# Molecular Mechanism of Lingdolinurad Action on URAT1

**Lingdolinurad** exerts its therapeutic effect by directly binding to and inhibiting the function of the URAT1 transporter.

### Potent and Selective Inhibition of URAT1

In vitro studies have demonstrated that **lingdolinurad** is a potent inhibitor of URAT1. A key study utilizing a humanized rat URAT1 construct (URAT1EM) reported a half-maximal inhibitory concentration (IC50) for **lingdolinurad**, providing a quantitative measure of its potency.

| Compound      | IC50 (nM) on URAT1EM |
|---------------|----------------------|
| Lingdolinurad | 70                   |
| Benzbromarone | 425                  |
| Verinurad     | 150                  |

Data sourced from JACS Au, 2025.

### **Structural Basis of URAT1 Inhibition**

Recent advancements in structural biology have elucidated the precise mechanism by which **lingdolinurad** interacts with URAT1. Cryo-electron microscopy (cryo-EM) studies of a humanized rat URAT1 in complex with **lingdolinurad** have revealed that the inhibitor binds within the central cavity of the transporter.[5] This binding event locks URAT1 in an inward-facing conformation, thereby preventing the translocation of uric acid across the cell membrane.[5]

The following diagram illustrates the binding of **lingdolinurad** to the central cavity of the URAT1 transporter, leading to the inhibition of uric acid reabsorption.





Click to download full resolution via product page

Caption: **Lingdolinurad** competitively inhibits uric acid reabsorption by binding to the URAT1 transporter.

# Experimental Protocols In Vitro URAT1 Inhibition Assay (Urate Transport Assay)

The potency of **lingdolinurad** against URAT1 was determined using a cell-based urate transport assay. The general protocol is as follows:

- Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human URAT1 transporter. A control group is transfected with an empty vector.
- Compound Incubation: The transfected cells are incubated with varying concentrations of lingdolinurad or other URAT1 inhibitors for a specified period.
- Urate Uptake: A solution containing radiolabeled uric acid (e.g., 14C-uric acid) is added to the cells, and uptake is allowed to proceed for a defined time.
- Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular uric acid
  and then lysed. The intracellular radioactivity is measured using a scintillation counter to
  quantify the amount of transported uric acid.



 Data Analysis: The inhibition of urate uptake at each concentration of lingdolinurart is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow of the in vitro URAT1 inhibition assay.



Click to download full resolution via product page

Caption: Workflow of the in vitro URAT1 inhibition assay.

### **Clinical Efficacy and Safety**

**Lingdolinurad** has undergone extensive clinical evaluation, demonstrating robust efficacy in lowering sUA levels and a favorable safety profile in patients with chronic gout.

### Phase 2b/3 Clinical Trial (NCT05818085)



A global, multicenter, randomized, double-blind, placebo- and allopurinol-controlled Phase 2b/3 study evaluated the efficacy and safety of **lingdolinurad** in patients with chronic gout.[2][6]

### **Key Efficacy Endpoints:**

- Serum Uric Acid (sUA) Reduction: Lingdolinurad demonstrated statistically significant and clinically meaningful reductions in sUA levels. A higher proportion of patients treated with lingdolinurad achieved target sUA levels of < 6 mg/dL, < 5 mg/dL, and < 4 mg/dL compared to the allopurinol group.[2][6]</li>
- Reduction in Gout Flares: Treatment with lingdolinurad resulted in a significant reduction in the relative risk of acute gout attacks.[2][6] A maximum risk reduction of 42% was observed within the 15-28 week period compared to both allopurinol and placebo groups.[2][6]
- Tophus Resolution: Lingdolinurad showed remarkable efficacy in dissolving tophi, with a 91% response rate for tophus diameter reduction by week 28.[2][6]

Summary of Key Clinical Outcomes from Phase 2b/3 Trial:

| Efficacy Parameter         | Result                                                                                          |
|----------------------------|-------------------------------------------------------------------------------------------------|
| Primary Endpoint           | Met: Significant lowering of serum uric acid (sUA) levels.[2][6]                                |
| Superiority to Allopurinol | Demonstrated a therapeutic advantage over allopurinol in reaching stringent sUA targets.[2] [6] |
| Gout Flare Reduction       | Up to 42% maximum risk reduction in acute gout attacks.[2][6]                                   |
| Tophus Diameter Reduction  | 91% response rate at 28 weeks.[2][6]                                                            |

### **Phase 2a Clinical Trial**

A Phase 2a dose-escalating study in patients with chronic gout, including those with mild to moderate renal impairment, showed a dose-dependent reduction in sUA.[4] Doses ranging from 2 mg to 12 mg once daily reduced sUA levels below the therapeutic target of 6 mg/dL in



all patients.[4] Notably, 85.7% of subjects achieved an sUA level of < 5 mg/dL even at the lowest dose of 1 mg.[4]

### **Safety and Tolerability**

Across clinical trials, **lingdolinurad** has been generally safe and well-tolerated.[4][6] Importantly, no cardiovascular risks or liver toxicity have been reported, addressing key limitations of some existing gout therapies.[6] The overall adverse events in the recommended Phase 3 clinical dose group were comparable to those in the placebo group.[6]

# Signaling Pathway Context: Urate Reabsorption in the Renal Proximal Tubule

**Lingdolinurad**'s mechanism of action is best understood within the broader context of urate handling in the kidneys. The following diagram illustrates the key transporters involved in urate reabsorption and secretion in a renal proximal tubule cell.



# Tubular Lumen (Urine) Reabsorption Inhibition Proximal Tubule Cell {URAT1 | (SLC22A12)} Intracellular Transport {GLUT9 | (SLC2A9)} Transport to Blood Bloodstream Urate

### Renal Proximal Tubule Urate Transport

Click to download full resolution via product page

Caption: **Lingdolinurad** blocks the initial step of urate reabsorption in the renal proximal tubule.

### Conclusion

**Lingdolinurad** is a potent and selective URAT1 inhibitor with a well-defined mechanism of action at the molecular level. By binding to the central cavity of the URAT1 transporter and locking it in an inactive conformation, **lingdolinurad** effectively blocks the reabsorption of uric acid in the kidneys. This leads to a significant reduction in serum uric acid levels, as demonstrated in robust clinical trials. The compelling efficacy data, coupled with a favorable safety profile, suggest that **lingdolinurad** has the potential to be a valuable therapeutic option



for the management of hyperuricemia and chronic gout. Further data from ongoing and future clinical studies will continue to delineate its role in the treatment landscape.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. explorationpub.com [explorationpub.com]
- 2. Atom Therapeutics' URAT1 Inhibitor Lingdolinurad Meets Primary Endpoint in Phase 2b/3 Chronic Gout Trial [trial.medpath.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Lingdolinurad Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. atomthera.us [atomthera.us]
- To cite this document: BenchChem. [Lingdolinurad's Mechanism of Action on URAT1: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391523#lingdolinurad-mechanism-of-action-on-urat1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com